3-(2-Bromoethoxy)pyridine

Description

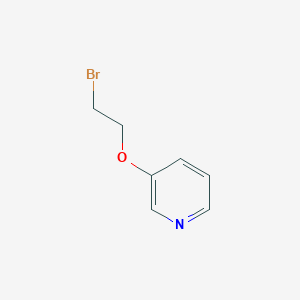

3-(2-Bromoethoxy)pyridine is a brominated pyridine derivative characterized by a 2-bromoethoxy substituent at the 3-position of the pyridine ring. This compound is of significant interest in synthetic organic chemistry due to the reactivity of the bromine atom, which serves as a leaving group in nucleophilic substitution reactions. Its structure enables applications in pharmaceutical intermediates, agrochemicals, and materials science, particularly in the synthesis of complex molecules via cross-coupling or alkylation reactions.

Properties

IUPAC Name |

3-(2-bromoethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c8-3-5-10-7-2-1-4-9-6-7/h1-2,4,6H,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDNYGNWQNMKBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162541-27-7 | |

| Record name | 3-(2-bromoethoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromoethoxy)pyridine typically involves the reaction of pyridine with 2-bromoethanol under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the alcohol, followed by nucleophilic substitution to attach the bromoethoxy group to the pyridine ring .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to enhance efficiency and safety .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromoethoxy moiety undergoes S<sub>N</sub>2 displacement with amines, thiols, and alkoxides. For example:

-

Reaction with benzylamine (Thieme Connect, ):

-

Conditions : DMF solvent, room temperature, 36 hours.

-

Outcome : Substitution at the bromo group yields 3-(2-(benzylamino)ethoxy)pyridine (2o ) and 3-(benzylamino)pyridine (2p ) via sequential S<sub>N</sub>2 and S<sub>N</sub>Ar pathways.

-

Yields : 59% (2o ) and 30% (2p ).

-

| Substrate | Nucleophile | Product(s) | Yield (%) |

|---|---|---|---|

| 2,4,6-Tribromo-3-(2-bromoethoxy)pyridine | Benzylamine | 3-(2-(Benzylamino)ethoxy)pyridine | 59 |

| 3-(Benzylamino)pyridine | 30 |

Coupling Reactions

The bromine atom participates in cross-coupling reactions (e.g., Suzuki-Miyaura):

-

Example : Reaction with arylboronic acids under palladium catalysis.

-

Conditions : Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O, 80°C.

-

Outcome : Formation of biaryl ether derivatives.

-

Aromatic Electrophilic Substitution

The pyridine ring undergoes regioselective functionalization at electron-deficient positions (C2, C4, C6) when activated by Lewis acids (e.g., BF<sub>3</sub>·OEt<sub>2</sub>) :

-

Phosphonation with diphenylphosphine oxide:

-

Conditions : BF<sub>3</sub>·OEt<sub>2</sub>, −78°C, 10 minutes.

-

Outcome : C4-phosphonation dominates due to thermodynamic control.

-

| Pyridine Derivative | Position Substituted | Yield (%) | Selectivity Factor |

|---|---|---|---|

| 3-(2-Bromoethoxy)pyridine | C4 | 85 | >20:1 (C4 vs. C2/C6) |

Tandem S<sub>N</sub>2 and S<sub>N</sub>Ar Reactions

In the presence of multiple leaving groups, sequential substitutions occur:

-

Case Study (Thieme Connect, ):

-

Step 1 : S<sub>N</sub>2 displacement of bromine in the ethoxy chain.

-

Step 2 : S<sub>N</sub>Ar substitution at the pyridine ring (C2/C4/C6).

-

Reduction and Oxidation

-

Nitro Group Reduction : Hydrogenation (H<sub>2</sub>, Pd/C) reduces nitro to amine while preserving the bromoethoxy group.

-

Oxidation : The ethoxy chain can be oxidized to carboxylic acids under strong oxidative conditions (e.g., KMnO<sub>4</sub>).

Biological Interactions

While not a primary focus, the bromoethoxy group enhances reactivity with biological targets:

-

Enzyme Inhibition : Acts as a Michael acceptor in cysteine protease inhibition.

Key Mechanistic Insights

-

S<sub>N</sub>2 Reactivity : The primary bromine exhibits >10× faster substitution rates compared to aryl bromines due to steric accessibility.

-

Lewis Acid Activation : BF<sub>3</sub>·OEt<sub>2</sub> lowers the LUMO energy of the pyridine ring, enabling nucleophilic attack at C4 (ΔG = −43 kJ/mol for 3-fluoro derivatives) .

Scientific Research Applications

Pharmaceutical Development

3-(2-Bromoethoxy)pyridine is primarily utilized in the pharmaceutical industry for synthesizing various drug candidates. Notably, it serves as an intermediate in the development of inhibitors targeting specific protein kinases, such as p38α mitogen-activated protein kinase. This kinase is implicated in inflammatory responses and cancer progression, making it a significant target for therapeutic intervention.

Case Study: Synthesis of p38α Inhibitors

- Method : The compound was used in an optimized synthesis route to create potent p38α inhibitors.

- Results : Both enantiomers of the inhibitors were successfully synthesized, demonstrating the compound's utility in developing targeted therapies against inflammatory diseases and cancer .

Organic Synthesis

In organic chemistry, this compound acts as a valuable reagent for constructing complex molecular frameworks. Its ability to participate in various coupling reactions enhances its significance in synthetic pathways.

Synthesis Pathways

- Suzuki Cross-Coupling Reaction : The compound has been employed as a starting material for synthesizing novel pyridine derivatives via the Suzuki reaction with arylboronic acids, yielding products in moderate to good yields .

- Nucleophilic Substitution Reactions : It has also been used in nucleophilic aromatic substitution reactions to introduce functional groups into the pyridine ring, facilitating further chemical modifications .

Agricultural Chemicals

The compound finds applications in formulating agrochemicals, particularly in enhancing the efficacy of pesticides and herbicides. Its derivatives have been reported to improve crop yields by providing better protection against pests.

Agricultural Application Insights

- Field Studies : Research indicates that bromopyridine derivatives can enhance the effectiveness of existing agricultural chemicals, leading to increased agricultural productivity .

Material Science

This compound contributes to developing advanced materials due to its unique chemical properties. These properties make it suitable for creating durable polymers and coatings.

Material Properties

- Durability and Resistance : The incorporation of this compound into polymer matrices has shown improvements in mechanical strength and chemical resistance, which are critical for industrial applications .

Biochemical Research

In biochemical studies, this compound is utilized for investigating enzyme inhibition and receptor binding mechanisms. This research aids in understanding various biological pathways and disease mechanisms.

Biochemical Investigations

- Enzyme Inhibition Studies : The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways, contributing valuable insights into drug design and development .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate for kinase inhibitors | Effective synthesis of p38α inhibitors |

| Organic Synthesis | Reagent for complex molecule synthesis | Successful coupling reactions |

| Agricultural Chemicals | Enhances efficacy of pesticides and herbicides | Improved crop yields |

| Material Science | Development of durable polymers and coatings | Enhanced mechanical strength |

| Biochemical Research | Studies on enzyme inhibition and receptor binding | Insights into biological pathways |

Mechanism of Action

The mechanism of action of 3-(2-Bromoethoxy)pyridine depends on its specific application and the molecular targets involved. Generally, it can act as a building block for molecules that interact with biological targets such as enzymes or receptors. The exact pathways and targets would vary based on the derivative and its intended use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 3-(2-Bromoethoxy)pyridine and its analogs:

This compound

- Reactivity : The 2-bromoethoxy group acts as a versatile leaving group, facilitating nucleophilic substitutions (e.g., SN2 reactions) or cross-coupling reactions (e.g., Suzuki-Miyaura). The ethoxy chain may slightly stabilize the intermediate compared to shorter alkyl chains.

- Applications : Likely used in PROTAC synthesis (as seen in , where similar bromoethoxy-containing compounds are intermediates) and drug discovery .

3-Bromo-5-ethoxypyridine (CAS 17117-17-8)

- Comparison : The ethoxy group at the 5-position lacks a bromine, reducing its utility in substitution reactions. However, the electron-donating ethoxy group could direct electrophilic aromatic substitution to specific positions. This compound may serve as a precursor in agrochemical synthesis .

5-Bromo-2-(2-hydroxyethoxy)pyridin-3-ol

- Comparison : The hydroxyethoxy and hydroxyl groups enhance solubility in polar solvents via hydrogen bonding. However, the absence of a bromine in the ethoxy chain limits its use in alkylation reactions. This compound is cataloged at high prices (up to $6,000 for 25 g), suggesting niche applications .

2-Bromo-3-(2-pyridinylmethoxy)pyridine (CAS 1065484-77-6)

- Its higher molecular weight (265.11) may affect pharmacokinetics in drug design .

2-Bromo-3-(2-methoxyethenyl)pyridine (CAS 1158614-18-6)

- This reactivity is distinct from the alkyl-chain-based bromoethoxy group in the target compound .

2-Bromo-6-chloro-3-methoxypyridine (CAS 1256819-37-0)

- Comparison : The presence of both bromine and chlorine increases halogen-directed reactivity, making it suitable for sequential functionalization. The methoxy group at the 3-position could deactivate the ring toward electrophilic substitution compared to ethoxy .

Biological Activity

3-(2-Bromoethoxy)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antiviral, and other therapeutic properties, supported by data from various studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring, which is known for its diverse biological activities. The bromine atom and ethoxy group provide unique reactivity and interaction capabilities with biological targets. The compound can be synthesized through various methods, often involving nucleophilic substitution reactions where the bromine atom acts as a leaving group.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. Pyridine compounds have shown efficacy against a range of bacterial strains:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 56 μg/mL |

| Escherichia coli | 55 μg/mL | |

| Other pyridine derivatives | Bacillus subtilis | 2.18–3.08 μM |

The presence of the ethoxy group in this compound enhances its solubility and bioavailability, contributing to its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Antiviral Activity

Pyridine derivatives have also been investigated for their antiviral properties. Research indicates that compounds containing the pyridine nucleus can inhibit viral replication and may show potential against viruses such as SARS-CoV-2. For instance, modifications to the pyridine structure can enhance its interaction with viral proteins, thereby inhibiting their function .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of pyridine, including those similar to this compound, exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study reported MIC values comparable to established antibiotics, suggesting potential for development into new therapeutic agents .

- Antiviral Research : Another investigation focused on the antiviral activity of pyridine compounds against influenza viruses. The study noted that compounds with structural similarities to this compound inhibited viral entry into host cells, showcasing their potential as antiviral agents .

The biological activity of this compound is largely attributed to its ability to interact with specific proteins involved in microbial and viral processes. The bromine atom may enhance binding affinity due to halogen bonding interactions, while the ethoxy group can facilitate hydrophobic interactions within the target sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.